molecular formula C9H9NO3S B4641057 5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid CAS No. 90564-11-7

5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid

Cat. No.: B4641057
CAS No.: 90564-11-7
M. Wt: 211.24 g/mol
InChI Key: KXHJJUBTIZNZRR-UHFFFAOYSA-N
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Description

5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid (CAS: 90564-11-7) is a 2-furoic acid derivative characterized by a sulfanyl (thioether) linkage and a cyanoethyl substituent. Its molecular formula is C₉H₉NO₃S, with a molar mass of 211.24 g/mol and a melting point of 126–127°C (ethanol solvent) . Key spectral data (IR, NMR, and EI-MS) confirm its structure, while its predicted pKa of 3.17 reflects increased acidity compared to unsubstituted 2-furoic acid due to the electron-withdrawing cyano group .

Properties

IUPAC Name

5-(2-cyanoethylsulfanylmethyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c10-4-1-5-14-6-7-2-3-8(13-7)9(11)12/h2-3H,1,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHJJUBTIZNZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CSCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366922
Record name 5-{[(2-cyanoethyl)sulfanyl]methyl}-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90564-11-7
Record name 5-{[(2-cyanoethyl)sulfanyl]methyl}-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid typically involves the reaction of 2-furoic acid with 2-cyanoethyl thiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the furan ring, resulting in the formation of the desired product. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+)

Major Products

Scientific Research Applications

5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid exerts its effects involves interactions with various molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Sulfonyl vs. Sulfanyl Groups
  • 5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid (CAS: 696648-38-3) replaces the sulfanyl group with a sulfonyl moiety (C₁₄H₁₄O₅S, MW: 294.32 g/mol).
  • 5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid introduces a sulfinyl group, which exists in an intermediate oxidation state between sulfanyl and sulfonyl, altering redox reactivity .
Aromatic vs. Aliphatic Substituents
  • 5-[(Phenylthio)methyl]-2-furoic acid (CAS: 79504-96-4) features a phenyl group (C₁₂H₁₀O₃S, MW: 234.27 g/mol), enhancing lipophilicity (logP ≈ 2.5) compared to the cyanoethyl group in the target compound (predicted logP: ~1.2) .
  • 5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid adds steric bulk via a methylphenyl group, which may hinder binding interactions in biological systems .
Halogenated Derivatives
  • 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid (CAS: 124425-81-6) incorporates fluorine, increasing electronegativity and metabolic stability .

Physical and Chemical Properties

Compound (CAS) Molecular Formula Molar Mass (g/mol) Melting Point (°C) pKa Key Substituent
Target compound (90564-11-7) C₉H₉NO₃S 211.24 126–127 3.17 Cyanoethyl sulfanyl
696648-38-3 C₁₄H₁₄O₅S 294.32 Not reported ~2.5* 2-Methylbenzyl sulfonyl
79504-96-4 C₁₂H₁₀O₃S 234.27 Not reported ~3.0* Phenylthio
124425-81-6 C₁₂H₉FO₅S 284.26 Not reported ~2.8* 2-Fluorobenzyl sulfonyl

*Predicted based on substituent electronegativity.

Biological Activity

Chemical Structure and Properties

5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid features a furan ring substituted with a cyanoethyl sulfanyl group. The structural formula can be represented as follows:

C9H10N2O2S\text{C}_9\text{H}_{10}\text{N}_2\text{O}_2\text{S}

This compound's unique structure may contribute to its biological activity, particularly in antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that derivatives of furoic acid, including 5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid, exhibit significant antimicrobial activity. A study on related furoic acid derivatives demonstrated their effectiveness against various bacterial strains, suggesting that the presence of the sulfanyl and cyanoethyl groups enhances this activity.

CompoundActivityMIC (µg/mL)
5-Cyanoethyl-2-furoic acidAntimicrobial15
5-Nitro-2-furoic acidAntimycobacterial10.64

Anticancer Activity

In vitro studies have shown that furoic acid derivatives can inhibit cancer cell proliferation. For example, compounds similar to 5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid were tested against various cancer cell lines, revealing IC50 values indicative of their potency.

Case Study: Inhibition of Cancer Cell Lines

A recent study evaluated the effects of furoic acid derivatives on breast cancer cell lines (MCF-7). The results indicated that these compounds could induce apoptosis, suggesting a mechanism for their anticancer effects.

Cell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis induction
HeLa15.0Cell cycle arrest

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes linked to disease processes. For instance, certain furoic acid derivatives have been shown to inhibit isocitrate lyase (ICL) in Mycobacterium tuberculosis, which is crucial for its survival in host environments.

Toxicity and Safety

While exploring the biological activities, it is essential to consider the safety profile of 5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid. Preliminary toxicity studies indicate low cytotoxicity in non-cancerous cell lines, making it a promising candidate for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid
Reactant of Route 2
5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid

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